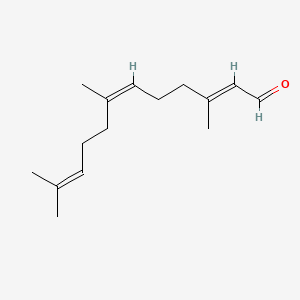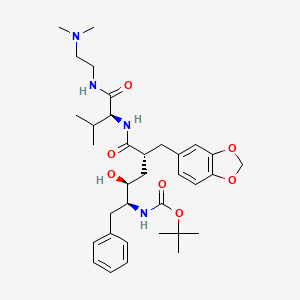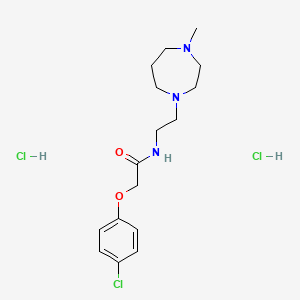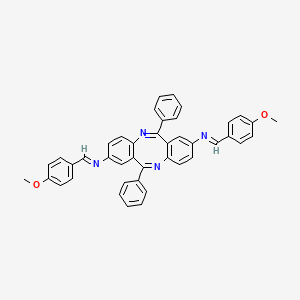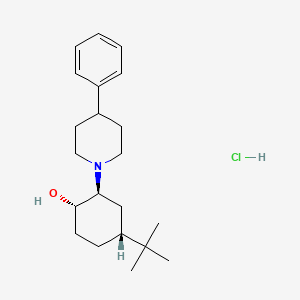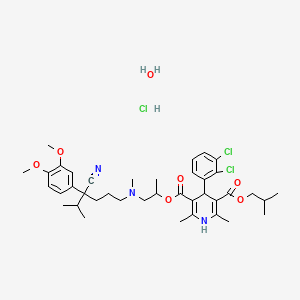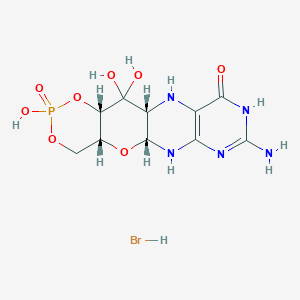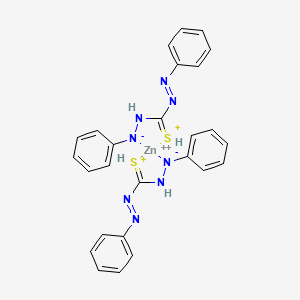
Zinc dithizonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc dithizonate is typically synthesized by reacting zinc salts (such as zinc sulfate or zinc acetate) with dithizone in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled pH conditions, usually in a slightly alkaline medium to ensure the complete formation of the complex .
Industrial Production Methods: While there is limited information on large-scale industrial production, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes. Supercritical CO2 extraction has also been explored as an environmentally friendly method for extracting this compound from aqueous solutions .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc dithizonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc ion can change its oxidation state.
Substitution: Ligand exchange reactions where dithizone can be replaced by other ligands.
Isomerization: Thermal and photo-induced isomerization between different structural forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as thiocyanate or dicyanamide can be introduced under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
Applications De Recherche Scientifique
Zinc dithizonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in colorimetric assays for detecting and quantifying metal ions.
Biology: Employed in studies involving metal ion transport and homeostasis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photochromic materials and sensors
Mécanisme D'action
The mechanism of action of zinc dithizonate involves its ability to form stable complexes with metal ions. The dithizone ligand coordinates with the zinc ion through its nitrogen and sulfur atoms, forming a chelate complex. This complex can undergo photo-induced isomerization, leading to changes in its optical properties. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with the zinc-dithizone complex .
Comparaison Avec Des Composés Similaires
- Copper dithizonate
- Nickel dithizonate
- Cobalt dithizonate
Comparison: Zinc dithizonate is unique due to its pronounced photochromic properties, which are less prominent in similar compounds like copper or nickel dithizonate. Additionally, this compound’s stability and reactivity under various conditions make it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
36539-81-8 |
|---|---|
Formule moléculaire |
C26H24N8S2Zn+2 |
Poids moléculaire |
578.0 g/mol |
Nom IUPAC |
zinc;phenyl-[[phenyldiazenyl(sulfoniumylidene)methyl]amino]azanide |
InChI |
InChI=1S/2C13H12N4S.Zn/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10H,(H2,14,15,16,17,18);/q;;+2 |
Clé InChI |
RBYPPRDUYHBQCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


